

Application Notes and Protocols: PNI 132 Lipid Nanoparticle Formulation

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Compound of Interest

Compound Name: PNI 132
Cat. No.: B12383059

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable lipid **PNI 132**. The following sections detail the necessary components, equipment, and step-by-step procedures for preparation and characterization, along with key quantitative data and visual workflows to guide the user.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their success is largely attributed to the careful selection of lipid components that facilitate encapsulation, stability, and intracellular delivery. **PNI 132** is an ionizable lipid that is effective in the formulation of LNPs for therapeutic applications.[1][2] A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[3]

The ionizable lipid is critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. The helper lipid contributes to the structural integrity of the nanoparticle. Cholesterol modulates membrane fluidity and stability, while the PEGylated lipid provides a hydrophilic shell that prevents aggregation and reduces clearance in vivo.[4]

This document outlines a general protocol for the formulation of LNPs using **PNI 132**, based on common microfluidic mixing techniques.

Quantitative Data Summary

The following tables summarize typical formulation parameters and expected characterization results for LNPs. While specific results for **PNI 132**-based formulations may vary, these tables provide representative data based on standard LNP formulations.

Table 1: Lipid Nanoparticle Formulation Composition

Component	Example Molar Ratio (%)	Role in Formulation
PNI 132	50	Ionizable lipid for nucleic acid encapsulation and release
DSPC	10	Helper lipid for structural stability
Cholesterol	38.5	Stabilizes the lipid bilayer
PEG-DMG	1.5	Prevents aggregation and increases circulation time

Table 2: Typical Physicochemical Characteristics of LNPs

Parameter	Typical Value	Method of Analysis
Size (Z-average Diameter)	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Neutral to slightly negative at neutral pH	Electrophoretic Light Scattering
Encapsulation Efficiency	> 90%	RiboGreen Assay

Experimental Protocols

Materials and Equipment

- Lipids:
 - **PNI 132** (ionizable lipid)
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
 - Cholesterol
 - 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
- Nucleic Acid:
 - mRNA or siRNA of interest
- Buffers and Solvents:
 - Ethanol (anhydrous)
 - Citrate buffer (pH 4.0)
 - Phosphate-buffered saline (PBS) (pH 7.4)
- Equipment:
 - Microfluidic mixing system (e.g., NanoAssemblr®)
 - Syringe pumps
 - Dynamic Light Scattering (DLS) instrument
 - Fluorometer for RiboGreen assay
 - Dialysis or tangential flow filtration (TFF) system for buffer exchange

Stock Solution Preparation

- Lipid Stock Solution (in Ethanol):
 - Dissolve **PNI 132**, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
 - The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.
 - Gently vortex or warm the solution if necessary to ensure complete dissolution of all lipid components.
- Nucleic Acid Solution (in Aqueous Buffer):
 - Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 25 mM citrate buffer at pH 4.0.
 - The concentration of the nucleic acid will depend on the desired final drug-to-lipid ratio.

LNP Formulation using Microfluidic Mixing

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid stock solution into one syringe and the nucleic acid solution into another.
- Set the flow rate ratio (FRR) of the aqueous to the ethanol phase, typically at 3:1.
- Set the total flow rate to achieve rapid and reproducible mixing. A common total flow rate is 12 mL/min.
- Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases leads to a change in polarity that drives the self-assembly of the LNPs.
- Collect the resulting LNP dispersion.

Downstream Processing

- The collected LNP solution will contain ethanol, which needs to be removed.
- Perform buffer exchange against PBS (pH 7.4) using either dialysis or a tangential flow filtration (TFF) system. This step also neutralizes the pH of the formulation.

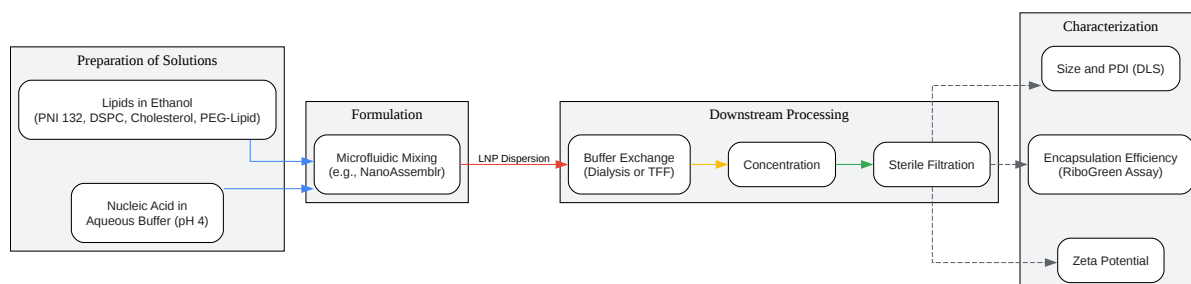
- Concentrate the LNP solution to the desired final concentration.
- Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization

- Size and Polydispersity Index (PDI):
 - Dilute a small aliquot of the final LNP formulation in PBS.
 - Measure the Z-average diameter and PDI using a DLS instrument.
- Encapsulation Efficiency:
 - Use a nucleic acid quantification assay, such as the RiboGreen assay, to determine the encapsulation efficiency.
 - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
 - The encapsulation efficiency is calculated as: $((\text{Total RNA} - \text{Free RNA}) / \text{Total RNA}) * 100\%$.

Visualizations

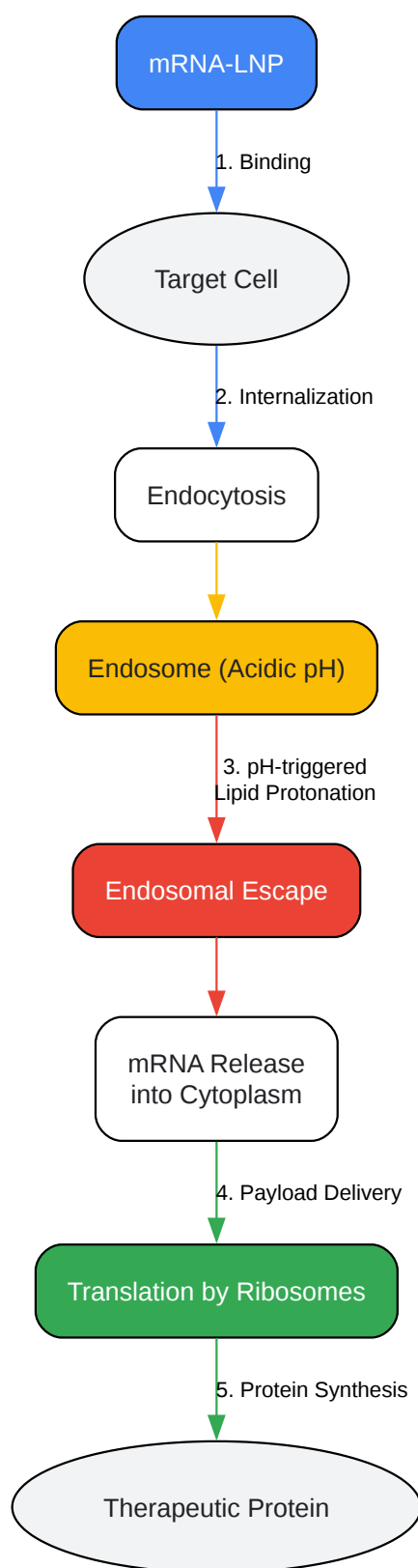
Experimental Workflow for LNP Formulation



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Caption: Experimental workflow for LNP formulation.

Cellular Uptake and mRNA Release Pathway



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Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

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